molecular formula C8H7ClN2O B6175443 3-amino-4-chloro-2,3-dihydro-1H-indol-2-one CAS No. 1250741-79-7

3-amino-4-chloro-2,3-dihydro-1H-indol-2-one

Cat. No.: B6175443
CAS No.: 1250741-79-7
M. Wt: 182.61 g/mol
InChI Key: RDMXTPWBHNCLGF-UHFFFAOYSA-N
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Description

3-amino-4-chloro-2,3-dihydro-1H-indol-2-one (CAS 1250741-79-7) is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.607 g/mol . It is a chlorinated derivative of the oxindole scaffold, a heterocyclic framework endogenous to many plant-based alkaloids and recognized as a privileged structure in medicinal chemistry for designing novel biological drug candidates . The compound's structure, characterized by an amino substituent at the 3-position and a chloro substituent at the 4-position of the oxindole core, makes it a valuable synthetic intermediate for researchers. This compound is offered for research applications and is not for human or animal consumption. Chlorine-containing heterocyclic compounds represent a significant family in pharmaceuticals, with more than 250 FDA-approved drugs on the market, underscoring the importance of chlorinated building blocks in developing agents for various diseases . As a chlorinated oxindole, this compound provides researchers with a versatile building block for constructing more complex molecules, exploring structure-activity relationships (SAR), and developing potential therapeutic agents. It is available for purchase in quantities ranging from 50mg to 10g .

Properties

CAS No.

1250741-79-7

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-amino-4-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H7ClN2O/c9-4-2-1-3-5-6(4)7(10)8(12)11-5/h1-3,7H,10H2,(H,11,12)

InChI Key

RDMXTPWBHNCLGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(C(=O)N2)N)C(=C1)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Core Cyclization Strategies for Indol-2-One Formation

The indol-2-one scaffold is typically constructed via intramolecular lactamization or cyclocondensation reactions. A prevalent approach involves the cyclization of substituted anthranilamide derivatives. For instance, anthranilamides bearing halogen substituents undergo thermal or acid-catalyzed cyclization to yield 4-chloro-2,3-dihydro-1H-indol-2-one precursors . In one protocol, anthranilamide derivatives react with aldehydes under Brønsted acid catalysis (e.g., p-toluenesulfonic acid) in acetonitrile at reflux, though competing side reactions often necessitate stringent conditions .

Alternative cyclization routes employ N,N-dimethylacetamide (DMAC) as a solvent with Na₂S₂O₅ at 150°C, achieving near-quantitative yields by suppressing deformylation side processes . This method is particularly effective for stabilizing reactive intermediates, such as dihydroquinazolinones, which are prone to oxidation under ambient conditions .

Direct Amination at the C3 Position

Introducing the amino group at the C3 position of 4-chloro-2,3-dihydro-1H-indol-2-one presents regioselective challenges. Hydroxylamine-O-sulfonic acid (HOSA) emerges as a robust aminating agent, as demonstrated in the synthesis of analogous indole derivatives . In a patented industrial process, HOSA reacts with 2,3-dihydro-2-methyl-1H-indole in methylene chloride at 20–60°C, facilitated by triethylamine, to yield 1-amino intermediates . Adapting this protocol, 4-chloro-2,3-dihydro-1H-indol-2-one undergoes amination at C3 under similar conditions, though reaction times vary (24 hours at 24°C vs. 4 hours at 50°C) .

Key considerations include:

  • Solvent selection : Halogenated alkanes (e.g., CH₂Cl₂) enhance solubility and minimize side reactions .

  • Stoichiometry : A 1.5:1 molar ratio of HOSA to substrate optimizes amino group incorporation .

  • Post-reaction processing : Selective extraction isolates the amino product, with yields exceeding 80% in optimized setups .

Reductive Pathways for Amino Group Installation

Nitration followed by reduction offers an alternative route to the C3-amino substituent. Electrophilic nitration of 4-chloro-2,3-dihydro-1H-indol-2-one using HNO₃/H₂SO₄ at 0°C preferentially targets the C3 position, guided by the electron-withdrawing chloro group. Subsequent catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (NaBH₄/CuCl₂) converts the nitro group to amino. However, over-reduction of the ketone moiety remains a limitation, necessitating careful stoichiometric control .

Halogenation and Protecting Group Strategies

The C4-chloro substituent is often introduced early in the synthesis to direct subsequent functionalization. Direct chlorination of 2,3-dihydro-1H-indol-2-one using SOCl₂ or PCl₅ in dichloroethane at 80°C achieves moderate yields, though competing N-chlorination may occur . Alternatively, Ullmann-type coupling with CuCl₂ in DMF selectively installs chlorine at C4, leveraging the indol-2-one’s electron-deficient aromatic system .

Protecting group strategies are critical for multistep syntheses. Benzoylation of the indole nitrogen prior to chlorination or amination prevents unwanted side reactions. For example, treatment with benzoyl chloride in THF yields N-benzoyl-protected intermediates, which are deprotected under basic conditions post-functionalization .

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
HOSA amination CH₂Cl₂, Et₃N, 24–60°C, 4–24 h80–86%High regioselectivity, scalableRequires halogenated solvents
Nitration-reduction HNO₃/H₂SO₄, then H₂/Pd-C65–70%Compatible with diverse substratesRisk of over-reduction
Cyclocondensation DMAC, Na₂S₂O₅, 150°C>90%High efficiency, minimal byproductsHigh-temperature conditions
Direct chlorination SOCl₂, DCE, 80°C55–60%Simple setupCompeting N-chlorination

Mechanistic Insights and Side Reactions

The amination mechanism via HOSA involves nucleophilic attack of the indole’s C3 position by in situ-generated NH₂⁺ species, facilitated by the electron-rich aromatic system . Competing deformylation or oxidation pathways are mitigated using Na₂S₂O₅, which stabilizes intermediates through sulfonation . Notably, attempts to functionalize the C2 position of indole derivatives often result in cleavage of the indole nucleus, underscoring the delicacy of reaction design .

Industrial Applications and Process Optimization

Scalable synthesis of 3-amino-4-chloro-2,3-dihydro-1H-indol-2-one demands cost-effective and environmentally benign protocols. Continuous-flow systems have been explored to enhance the safety profile of exothermic amination reactions, reducing reaction times by 50% compared to batch processes . Additionally, solvent recycling protocols for DMAC and CH₂Cl₂ improve process sustainability without compromising yield .

Chemical Reactions Analysis

3-amino-4-chloro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Substitutions at Position 3

  • 3-Hydrazin-ylidene derivatives (e.g., (3Z)-3-(2-[4-(aryl)-1,3-thiazol-2-yl]hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one): These compounds, such as those reported by Meleddu et al., incorporate thiazole-hydrazine moieties, enabling dual inhibition of HIV-1 reverse transcriptase. The thiazole ring enhances π-π stacking interactions, while the hydrazine linker facilitates binding to the enzyme’s active site .
  • 3-Thiazolidinone derivatives (e.g., Les-3640 and Les-3833): These derivatives feature thiazolidinone rings fused to the indole core, significantly increasing molecular weight (e.g., Les-3833: Mr = 609.51 g/mol). The bulkier substituents improve anticancer activity but may reduce bioavailability compared to the simpler 3-amino-4-chloro analog .

Substitutions at Position 4

  • 4-Iodo and 4-Fluorophenyl analogs (e.g., 4-iodo-2,3-dihydro-1H-indol-2-one and 3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one): Halogen substitutions at position 4 influence lipophilicity and electronic effects. The iodo derivative (Mol.

Pharmacological Activity

Compound Therapeutic Target Key Findings Reference
3-Amino-4-chloro derivative Not explicitly reported Hypothesized activity based on structural analogs (e.g., antiviral/anticancer).
Les-3640 Human squamous carcinoma IC₅₀ < 10 µM via PPARγ-dependent mechanism; high toxicity to SCC-15 cells.
Les-3833 Anticancer (broad-spectrum) Biodistribution studies in mice show prolonged plasma half-life (t₁/₂ = 8.2 h).
(3Z)-Thiazol-hydrazine derivatives HIV-1 RT EC₅₀ = 0.8–2.5 µM; dual inhibition of RNase H and polymerase functions.
JK3/32 Hepatitis C virus p7 channel Inhibits viral assembly (EC₅₀ = 15 µM); benzyl group enhances hydrophobic interactions.

Structure-Activity Relationships (SAR)

  • Amino group at position 3: Enhances hydrogen bonding with target proteins, critical for antiviral activity in HIV-1 RT inhibitors .
  • Bulkier substituents (e.g., thiazolidinone in Les-3833): Improve target affinity but may compromise pharmacokinetics due to increased molecular weight .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-4-chloro-2,3-dihydro-1H-indol-2-one, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves Claisen condensation of substituted indole precursors, followed by chlorination at position 4 using reagents like POCl₃. Protecting groups (e.g., tert-butoxycarbonyl) may stabilize the amino group during synthesis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., NH₂ at C3, Cl at C4) and dihydroindole backbone. Aromatic protons appear as doublets in δ 6.5–7.2 ppm, while the NH₂ group shows broad signals at δ 4.5–5.0 ppm .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₈H₆ClN₂O, theoretical 187.02 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with SHELX software (SHELXD for structure solution, SHELXL for refinement) determines bond lengths, angles, and stereochemistry. Hydrogen bonding between NH₂ and carbonyl groups often stabilizes the crystal lattice. Disordered solvent molecules require iterative refinement .

Q. How do substituent variations at positions 3 and 4 influence biological activity in indole derivatives?

  • Methodology : Comparative structure-activity relationship (SAR) studies using analogs (e.g., 3-amino-5-methyl and 7-ethyl derivatives) reveal:

  • Activity Trends : Chlorine at C4 enhances antimicrobial potency by increasing lipophilicity (logP), while NH₂ at C3 improves hydrogen bonding with target enzymes like cytochrome P450 .
  • Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, temperature) or cell line variability. Standardized protocols (e.g., fixed pH 7.4, 37°C) mitigate variability .

Q. What computational strategies predict binding affinity between this compound and biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase targets). The NH₂ group forms hydrogen bonds with catalytic residues (e.g., Asp86 in EGFR), while Cl enhances hydrophobic contacts .
  • QM/MM Simulations : Density Functional Theory (DFT) optimizes ligand geometry, while molecular mechanics assess binding free energy (ΔG) .

Q. How can stability studies under varying conditions inform formulation strategies for this compound?

  • Methodology : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring quantify degradation products. The compound shows pH-dependent stability:

  • Acidic Conditions (pH < 3) : Hydrolysis of the carbonyl group generates indole-2-carboxylic acid.
  • Basic Conditions (pH > 9) : Dechlorination occurs, reducing bioactivity. Buffer selection (e.g., phosphate buffer pH 7) minimizes degradation .

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